molecular formula C19H39NO4 B12675444 N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine CAS No. 70521-71-0

N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine

Cat. No.: B12675444
CAS No.: 70521-71-0
M. Wt: 345.5 g/mol
InChI Key: UNQIFGWGEAIJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine is an organic compound with the CAS Registry Number 70521-71-0 and EINECS 274-644-8 . This compound is offered as an industrial-grade material with a typical purity of 99% and is commonly packaged in 25 kg cardboard drums . It is primarily categorized for use as a cosmetic ingredient, specifically functioning as a foam booster in formulations . The molecular structure, featuring both hydroxyethyl and hydroxytetradecyl groups attached to a beta-alanine backbone, suggests its application as a surfactant or emulsifying agent. This structure is designed to interact at interfaces, potentially enhancing foam stability and texture in personal care products. Researchers may value this compound for developing or improving cosmetic and detergent systems where stable lather is desired. The presence of multiple hydroxyl groups contributes to the molecule's hydrophilicity and its ability to form hydrogen bonds, which is key to its functional properties. This compound is intended for research and industrial use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) and handle this product using appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Properties

CAS No.

70521-71-0

Molecular Formula

C19H39NO4

Molecular Weight

345.5 g/mol

IUPAC Name

3-[2-hydroxyethyl(2-hydroxytetradecyl)amino]propanoic acid

InChI

InChI=1S/C19H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-18(22)17-20(15-16-21)14-13-19(23)24/h18,21-22H,2-17H2,1H3,(H,23,24)

InChI Key

UNQIFGWGEAIJPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CN(CCC(=O)O)CCO)O

Origin of Product

United States

Preparation Methods

Direct Alkylation of Beta-Alanine Derivatives

One common approach to prepare N-substituted beta-alanine derivatives involves the direct alkylation of protected beta-alanine with appropriate alkylating agents. The process typically includes:

  • Starting Material: Beta-alanine protected at the amino group (e.g., Boc or Cbz protection) to prevent side reactions.
  • Alkylating Agents: 2-hydroxyethyl halides (e.g., 2-chloroethanol) and 2-hydroxytetradecyl halides or equivalents.
  • Reaction Conditions: Under basic conditions (e.g., sodium hydride or potassium carbonate) to deprotonate the amino group, facilitating nucleophilic substitution on the alkyl halide.
  • Sequential Alkylation: First, the introduction of the 2-hydroxyethyl group, followed by the longer 2-hydroxytetradecyl chain to achieve the N,N-disubstituted product.
  • Deprotection: Removal of protecting groups under acidic or hydrogenolytic conditions to yield the free N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine.

Reaction of Amino Acid Sodium Salt with Ethylene Oxide Derivatives

An alternative method involves the reaction of the sodium salt of beta-alanine with ethylene oxide or its derivatives:

  • Formation of Sodium Salt: Beta-alanine is converted to its sodium salt by treatment with sodium hydroxide.
  • Nucleophilic Ring Opening: The amino group attacks ethylene oxide or substituted epoxides (e.g., 2-hydroxytetradecyl epoxide), opening the ring and attaching the hydroxyalkyl substituent.
  • Sequential or Simultaneous Addition: Depending on the reactivity and steric factors, the two hydroxyalkyl groups can be introduced either stepwise or in a one-pot reaction.
  • Neutralization and Purification: The reaction mixture is neutralized, and the product is isolated by crystallization or chromatography.

N-Methylation and N-Alkylation via Sulfonamide Protection

Though more commonly applied to N-methyl amino acids, sulfonamide protection strategies can be adapted for selective N-alkylation:

  • Protection: The amino group of beta-alanine is protected as a sulfonamide (e.g., o-nitrobenzenesulfonamide).
  • Deprotonation and Alkylation: Using strong bases such as guanidinium bases (e.g., MTBD), selective alkylation with alkyl halides is performed.
  • Deprotection: The sulfonamide group is removed under mild conditions to yield the N,N-disubstituted beta-alanine.
  • This method offers high selectivity and yield, minimizing side reactions and epimerization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Polar aprotic solvents (e.g., DMF, DMSO) Facilitates nucleophilic substitution
Base Sodium hydride, potassium carbonate, or MTBD Deprotonates amine for nucleophilic attack
Temperature 25–80 °C Controlled to avoid side reactions
Reaction Time Several hours (4–24 h) Monitored by TLC or HPLC
Protection Groups Boc, Cbz, or sulfonamide Protect amino group during alkylation
Purification Chromatography, recrystallization Ensures product purity

Research Findings and Yields

  • Yields: Reported yields for N,N-dialkylated beta-alanine derivatives range from 60% to 90%, depending on the method and scale.
  • Selectivity: Sulfonamide protection methods provide superior selectivity and reduce epimerization risks compared to direct alkylation.
  • Stability: The final compound is stable under neutral and mild acidic/basic conditions, facilitating handling and storage.
  • Scalability: The sodium salt and epoxide ring-opening method is amenable to scale-up for industrial production due to straightforward reagents and conditions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Direct Alkylation of Protected Beta-Alanine Boc- or Cbz-protected beta-alanine, 2-hydroxyalkyl halides Base (NaH, K2CO3), polar aprotic solvent, 25–80 °C Simple, well-established Requires protection/deprotection steps
Sodium Salt Reaction with Epoxides Beta-alanine sodium salt, ethylene oxide derivatives Alkali, aqueous or organic solvent, mild heating High atom economy, fewer steps Control of regioselectivity needed
Sulfonamide Protection and Alkylation Beta-alanine sulfonamide derivative, alkyl halides Strong base (MTBD), mild deprotection High selectivity, minimal epimerization More complex protection chemistry

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with other compounds to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

Nutritional Supplements

N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine is primarily recognized for its role as a dietary supplement aimed at enhancing athletic performance. Research indicates that beta-alanine supplementation can significantly increase carnosine levels in skeletal muscle, which is associated with improved exercise capacity and reduced fatigue during high-intensity workouts .

Key Findings:

  • Chronic oral ingestion of beta-alanine can elevate carnosine content by up to 80% in human skeletal muscle .
  • Studies suggest effective doses range from 1000 mg to 2000 mg per day without adverse effects in adults .

Neurological Benefits

Emerging studies suggest that beta-alanine may have neuroprotective effects. It has been shown to reduce inflammation and prevent neuronal dysfunction in models of neurodegenerative diseases such as Alzheimer's disease. This is achieved through modulation of inflammatory cytokines and enhancement of neuroprotective factors like transforming growth factor-beta 1 .

Case Study Insights:

  • In animal models, beta-alanine administration led to decreased levels of pro-inflammatory cytokines and improved cognitive function indicators .

Industrial Applications

In the industrial sector, this compound is utilized primarily as a surfactant and emulsifier in formulations for firefighting products and mining operations. Its chemical stability and effectiveness in high-stress environments make it suitable for these applications.

Industrial Use Cases:

  • Firefighting formulations benefit from the compound's ability to enhance water's wetting properties, improving fire suppression capabilities .
  • In mining, it serves as a fire suppression agent for hydrocarbon fires, ensuring safety in high-risk environments .

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Metabolic Pathways: Influencing metabolic processes within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous β-alanine derivatives and ethanolamide-based surfactants, focusing on alkyl chain length, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Alkyl Chain Length Functional Groups Key Properties/Applications References
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine C14 (tetradecyl) 2-hydroxyethyl, 2-hydroxytetradecyl Likely surfactant; moderate hydrophilicity due to dual hydroxyl groups
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine C12 (dodecyl) 2-carboxyethyl Surfactant with higher acidity; used in industrial formulations
N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine C18 (octadecyl) 2-carboxyethyl, ketone Enhanced lipophilicity; potential for lipid membrane studies
N-Linoleoylethanolamine (18:2 NAE) C18 (unsaturated) Ethanolamide Bioactive lipid; modulates cannabinoid receptors
N,N-Dimethyl-N-(2-sulfoethyl)ammonium betaine N/A Sulfobetaine High water solubility; used in electrophoresis buffers

Key Differences:

Alkyl Chain Length and Hydrophobicity :

  • The C14 hydroxytetradecyl chain in the target compound balances hydrophobicity and solubility, making it suitable for mild surfactants. Longer chains (e.g., C18 in ) enhance lipophilicity, favoring membrane interactions, while shorter chains (C12 in ) improve water solubility.

Functional Group Effects: Hydroxyl groups in the target compound increase hydrogen-bonding capacity compared to carboxyethyl () or sulfoethyl () groups. This may reduce irritation in cosmetic applications but limit acidity-driven reactivity. Ethanolamide derivatives (e.g., 18:2 NAE in ) prioritize biological signaling over surfactant properties.

Synthesis and Stability :

  • Hydroxylated alkyl chains (as in the target compound) may require protection/deprotection strategies during synthesis, unlike carboxyethyl derivatives, which are simpler to functionalize .

Research Findings:

  • Surfactant Performance : Carboxyethyl-modified β-alanines () show lower critical micelle concentrations (CMCs) than hydroxylated variants, suggesting stronger self-assembly.
  • Biological Activity: Ethanolamide analogs () exhibit receptor-binding properties absent in hydroxylated β-alanines, highlighting divergent applications.
  • Toxicity: While β-alanine derivatives like BMAA () are neurotoxic, hydroxylated surfactants are generally considered low-risk in non-ingestible formulations .

Biological Activity

N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine, a derivative of beta-alanine, has garnered interest for its potential biological activities. This compound is characterized by a long hydrophobic tetradecyl chain, which may influence its interaction with biological membranes and cellular processes. This article explores the biological activity of this compound, focusing on its metabolic effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H39NO4
  • Molecular Weight : 345.53 g/mol
  • CAS Number : 44148676

This compound features a beta-alanine backbone with hydroxyl and long-chain alkyl substituents that enhance its lipophilicity and potentially alter its bioactivity.

Metabolic Effects

Research indicates that beta-alanine and its derivatives can influence metabolic pathways significantly. For instance, beta-alanine is known to be metabolized into carnosine, a dipeptide that plays a crucial role in muscle function and cellular protection against oxidative stress. The introduction of a hydrophobic chain may enhance the compound's ability to integrate into cellular membranes, thereby affecting its uptake and subsequent metabolic conversion.

Key Findings:

  • Cellular Uptake : The hydrophobic nature of this compound may facilitate enhanced membrane permeability, leading to increased intracellular concentrations.
  • Glycolytic Suppression : Similar compounds have been shown to suppress glycolytic activity while enhancing glucose transporter expression (GLUT1), indicating a shift in cellular energy metabolism towards oxidative phosphorylation .

Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

  • Cancer Therapy : There is evidence that beta-alanine derivatives can increase the sensitivity of malignant cells to chemotherapeutic agents like doxorubicin, suggesting a role as a co-therapeutic agent .
  • Neuroprotection : Given the role of carnosine in neuroprotection, derivatives like this compound may offer benefits in conditions involving oxidative stress or neurodegeneration.
  • Antimicrobial Activity : Peptides containing beta-amino acid patterns have demonstrated antimicrobial properties. The structural modifications in this compound could enhance its efficacy against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities related to beta-alanine derivatives:

  • Study on Cancer Cell Lines : In vitro studies showed that treatment with beta-alanine reduced cell migration and proliferation in cancer cell lines without cytotoxic effects. This suggests that this compound may similarly modulate cancer cell behavior .
  • In Vitro Metabolism Studies : Research on related compounds indicated that long-chain fatty acid derivatives could alter metabolic rates and mitochondrial function in treated cells, which might be applicable to understanding the effects of this specific beta-alanine derivative .

Summary Table of Biological Activities

ActivityDescriptionReference
Glycolytic SuppressionReduction in aerobic glycolysis; increased GLUT1 expression
Enhanced Chemotherapy SensitivityIncreased sensitivity of cancer cells to doxorubicin
Antimicrobial PropertiesPotential antimicrobial activity due to structural characteristics
Neuroprotective EffectsPossible neuroprotective roles via carnosine metabolism

Q & A

Q. What are the recommended synthetic routes for N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, such as coupling hydroxyethyl and hydroxytetradecyl groups to a beta-alanine backbone. A common approach includes:

  • Step 1 : Activation of carboxyl groups using carbodiimides (e.g., EDC) or NHS esters to facilitate amide bond formation .
  • Step 2 : Controlled alkylation or acylation under inert atmospheres to prevent oxidation of hydroxyl groups .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to adjust stoichiometry and temperature. Use protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl moieties to avoid side reactions .

Q. How can researchers characterize the physicochemical properties of this compound?

Key methods include:

  • Density and Solubility : Use pycnometry for density measurements (reported ~1.074 g/cm³ in ) and phase-solubility analysis in polar solvents (e.g., DMSO, ethanol) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (boiling point predicted at ~532.9°C via computational models) .
  • Spectroscopic Analysis : Confirm structure via 1^1H/13^13C NMR (e.g., hydroxyethyl proton signals at δ 3.5–4.0 ppm) and FT-IR (hydroxyl stretches ~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Challenges include:

  • Matrix Interference : Co-eluting lipids or proteins in serum/plasma. Use solid-phase extraction (SPE) with C18 cartridges and methanol-based eluents to isolate the compound .
  • Low Sensitivity : Employ derivatization (e.g., with dansyl chloride) to enhance detectability in LC-MS/MS. Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV) .
  • Validation : Follow ICH guidelines for precision (RSD <15%), accuracy (80–120% recovery), and linearity (R² >0.99) across physiologically relevant concentrations .

Q. How do structural modifications (e.g., alkyl chain length, hydroxyl positioning) influence the compound’s biological activity?

Studies on analogous compounds (e.g., N-hydroxytetradecyl derivatives in –19) reveal:

  • Membrane Interaction : Longer alkyl chains (C14 vs. C18) enhance lipid bilayer penetration, measured via surface plasmon resonance (SPR) or fluorescence anisotropy .
  • Hydroxyl Group Role : Hydrogen bonding with target proteins (e.g., enzymes) improves binding affinity. Use molecular docking (AutoDock Vina) and mutagenesis to validate interaction sites .
  • Toxicity Trade-offs : Hydrophobic chains may increase cytotoxicity (IC50 <10 μM in HEK293 cells). Balance activity and safety via ADMET predictions (e.g., SwissADME) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may stem from:

  • Metabolic Instability : Test hepatic microsome stability (e.g., rat S9 fractions) to identify rapid clearance. Modify hydroxyl groups with PEGylation to improve half-life .
  • Tissue Distribution Barriers : Use radiolabeled tracers (e.g., 14^14C) to track biodistribution. Poor CNS penetration? Adjust logP (aim for 2–5) via prodrug strategies .
  • Species-Specific Responses : Compare murine vs. human primary cell responses. Validate targets via CRISPR knockouts or siRNA silencing .

Methodological and Data Analysis Questions

Q. What computational tools are effective for modeling the compound’s interactions with biological targets?

Recommended workflows:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability. Analyze RMSD and hydrogen bond persistence over 100-ns trajectories .
  • QSAR Modeling : Use Dragon descriptors and partial least squares (PLS) regression to predict EC50 values. Validate models with external test sets (R² >0.7) .
  • Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinities (ΔG < -7 kcal/mol indicates strong interactions) .

Q. How can researchers design robust dose-response studies for this amphiphilic compound?

Critical considerations:

  • Solubility Limits : Pre-dissolve in DMSO (<0.1% final concentration) and dilute in assay buffers. Confirm no precipitation via dynamic light scattering (DLS) .
  • Nonlinear Responses : Use 4-parameter logistic models (GraphPad Prism) to fit sigmoidal curves. Include positive (e.g., known agonists) and negative controls (vehicle-only) .
  • Synergy Testing : Combine with standard therapeutics (e.g., cisplatin) and calculate combination indices (CI <1 indicates synergy) via Chou-Talalay method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.